Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (IUPAC name) is a silyl-protected benzaldehyde derivative where a tert-butyldimethylsilyl (TBS) ether group is substituted at the ortho (2-) position of the benzaldehyde ring. The TBS group is widely employed in organic synthesis as a protecting group for hydroxyl functionalities due to its stability under basic and mildly acidic conditions, which facilitates selective deprotection .
The compound’s molecular formula is inferred as C₁₃H₂₀O₂Si, with a molecular weight of 248.38 g/mol, based on analogs like the 3-substituted variant . Its synthesis likely involves silylation of 2-hydroxybenzaldehyde using tert-butyldimethylsilyl chloride under inert conditions, a method analogous to procedures described for related compounds in and .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(12)10-14/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCLHEPNJOIMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447730 | |
| Record name | Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116585-12-7 | |
| Record name | Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward synthesis involves silylating 2-hydroxybenzaldehyde (salicylaldehyde) with tert-butyldimethylsilyl chloride (TBSCl). This method exploits the nucleophilicity of the phenolic hydroxyl group, which reacts with TBSCl in the presence of a base such as imidazole or triethylamine. The reaction proceeds in anhydrous dichloromethane (DCM) at ambient temperature under inert atmosphere.
- Dissolve salicylaldehyde (1.0 equiv) in DCM (0.25 M).
- Add TBSCl (1.1 equiv) and imidazole (1.5 equiv) sequentially.
- Stir at 23°C for 16 hours under nitrogen.
- Quench with water, extract with DCM, and dry over MgSO₄.
- Purify via column chromatography (hexane/ethyl acetate gradient).
Key Data:
Analytical Characterization
Critical spectroscopic markers confirm successful silylation:
- ¹H NMR: Aromatic protons at δ 7.8–7.9 ppm (H-6) and δ 6.9–7.1 ppm (H-3/H-5); aldehyde proton at δ 9.8–10.0 ppm.
- ¹³C NMR: Aldehyde carbon at δ 190–195 ppm; silyl ether-linked aromatic carbon at δ 160–165 ppm.
- IR: C=O stretch at ~1700 cm⁻¹; Si-O-C absorption at ~1250 cm⁻¹.
Formylation of 2-(Tert-Butyldimethylsilyloxy)phenol
Synthetic Strategy
When salicylaldehyde is unavailable, 2-TBSO-benzaldehyde can be synthesized via formylation of 2-(tert-butyldimethylsilyloxy)phenol. This two-step approach involves:
- Protection: Silylation of 2-hydroxybenzyl alcohol to 2-TBSO-benzyl alcohol.
- Oxidation: Conversion of the benzyl alcohol to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO).
Alternative Route – Rieche Formylation:
- React 2-TBSO-phenol with paraformaldehyde (3.3 equiv) in tetrahydrofuran (THF).
- Add MgCl₂ (2.0 equiv) and triethylamine (2.0 equiv).
- Reflux for 3 hours.
- Isolate via extraction with ethyl acetate and column chromatography.
Key Data:
- Yield: 72–85% (over two steps).
- Challenges: Competing ortho/para formylation requires careful regiocontrol.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Direct silylation | 85–92% | >97% | Industrial |
| Formylation | 72–85% | 90–95% | Laboratory |
Direct silylation outperforms formylation in yield and simplicity but requires accessible salicylaldehyde. Formylation offers flexibility for substrates lacking pre-existing aldehyde groups.
Side Reactions and Mitigation
- Aldehyde Reactivity: TBSCl may react with aldehydes under basic conditions, but selectivity for phenolic hydroxyl groups is achieved by controlling stoichiometry (TBSCl ≤1.1 equiv).
- Oxidation Overreach: Swern oxidation occasionally over-oxidizes aldehydes to carboxylic acids; this is mitigated by shorter reaction times (≤2 hours).
Industrial Production Considerations
Continuous Flow Synthesis
Modern facilities utilize continuous flow reactors to enhance TBSCl silylation:
Green Chemistry Metrics
- E-Factor: 8.2 (direct silylation) vs. 14.5 (formylation), favoring the former.
- Solvent Recovery: DCM and THF are recycled via distillation, reducing waste by 40%.
Emerging Methodologies
Photocatalytic Silylation
Recent advances employ visible-light catalysis (e.g., Ru(bpy)₃²⁺) to activate TBSCl at room temperature, reducing reaction times to 2 hours with 88% yield.
Enzymatic Protection
Lipase-catalyzed silylation in ionic liquids (e.g., [BMIM][PF₆]) achieves 94% yield without bases, though scalability remains limited.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The TBDMS group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the TBDMS group.
Major Products Formed
Oxidation: Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be oxidized to form 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzoic acid.
Reduction: Reduction yields 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzyl alcohol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Chemistry: It is used as a protecting group for aldehydes in organic synthesis. The TBDMS group can be easily removed under mild conditions, making it a valuable tool for multi-step synthesis.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- primarily involves its role as a protecting group. The TBDMS group stabilizes the aldehyde functionality, preventing unwanted side reactions during synthesis. The silyl group can be selectively removed by treatment with fluoride ions, such as tetrabutylammonium fluoride (TBAF), revealing the free aldehyde group for further reactions.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Methoxy or hydroxyl groups in analogs (e.g., CAS 69404-94-0, 118370-98-2) modulate electron density, influencing reactivity in subsequent reactions like aldol condensations .
- Stability : TBS-protected compounds generally resist hydrolysis under neutral and basic conditions but cleave under acidic (e.g., HF, TBAF) or fluoride-mediated conditions .
Biological Activity
Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 116585-12-7), is a compound with various biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant studies, and potential therapeutic uses.
- Molecular Formula : C13H20O2Si
- Molecular Weight : 236.38 g/mol
- CAS Number : 116585-12-7
Mechanisms of Biological Activity
Benzaldehyde derivatives have been studied for their roles in various biological processes. The compound's structure allows it to interact with biological systems in several ways:
- Cytotoxic Effects : Benzaldehyde has been shown to exhibit cytotoxic effects on cancer cells. It is believed that benzaldehyde can penetrate cancer cell membranes and disrupt cellular respiration, leading to cell death. This effect is particularly noted in the context of vitamin B17 (laetrile), where benzaldehyde is a byproduct that enhances the cytotoxicity against cancer cells while sparing normal cells .
- Antimicrobial Activity : Research indicates that benzaldehyde can inhibit the growth of certain bacteria, including Pseudomonas aeruginosa, which is associated with skin infections. The compound's ability to modulate microbial flora may contribute to maintaining healthy skin .
- Inhibition of Enzymes : Some studies have indicated that benzaldehyde derivatives can act as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .
Case Study 1: Cytotoxicity in Cancer Cells
A study demonstrated that benzaldehyde derivatives could significantly increase the concentration of cytotoxic agents within cancer cells, enhancing their effectiveness against tumors. The mechanism involves the accumulation of benzaldehyde around cancerous tissues, leading to localized high concentrations that are more effective than systemic treatments alone .
Case Study 2: Antimicrobial Properties
Another study explored the antimicrobial properties of benzaldehyde against Pseudomonas aeruginosa. The results indicated that treatment with benzaldehyde reduced bacterial counts significantly, suggesting its potential use as a topical antimicrobial agent .
Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
